4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
Description
4-Methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a methyl group at the para-position and a pentafluorophenyl (C₆F₅) group attached to the sulfonamide nitrogen. The pentafluorophenyl group introduces strong electron-withdrawing effects, significantly altering the compound’s electronic properties, solubility, and reactivity compared to non-fluorinated analogs. This structural uniqueness makes it valuable in medicinal chemistry and materials science, particularly in applications requiring enhanced stability or specific intermolecular interactions .
Properties
CAS No. |
118841-85-3 |
|---|---|
Molecular Formula |
C13H8F5NO2S |
Molecular Weight |
337.27 g/mol |
IUPAC Name |
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO2S/c1-6-2-4-7(5-3-6)22(20,21)19-13-11(17)9(15)8(14)10(16)12(13)18/h2-5,19H,1H3 |
InChI Key |
LEEPUQTWJJTHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluoroaniline under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Scientific Research Applications
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Analytical Chemistry: It can serve as a reagent in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the combination of a 4-methylbenzenesulfonamide core with a fully fluorinated phenyl substituent. Below is a comparative analysis with structurally related sulfonamides:
Key Differences and Implications
Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound confers stronger electron-withdrawing effects than mono- or trifluorinated analogs (e.g., Celecoxib, ). This enhances electrophilic reactivity, making it suitable for nucleophilic substitution or as a ligand in catalysis .
Biological Activity : Unlike Celecoxib, which targets COX-2, the pentafluorophenyl derivative may exhibit distinct enzyme inhibition profiles due to steric and electronic differences. For example, fluorinated sulfonamides often inhibit carbonic anhydrases or kinases .
Synthetic Accessibility : The synthesis involves reacting 4-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluoroaniline, a route analogous to other sulfonamides but requiring careful handling of fluorinated intermediates .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide | N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 343.28 | 307.75 | 343.33 |
| LogP (Predicted) | ~3.8 | ~3.2 | ~3.5 |
| Melting Point | Not reported | 145–147°C | 162–164°C |
| Solubility in Water | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
